molecular formula C21H16O3 B320442 2-acetylphenyl [1,1'-biphenyl]-4-carboxylate

2-acetylphenyl [1,1'-biphenyl]-4-carboxylate

Katalognummer: B320442
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: PJCWUBUQMIDGOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C21H16O3 and a molecular weight of 316.35 g/mol . This compound is known for its unique structure, which consists of a biphenyl core substituted with an acetyl group and a carboxylate ester. It is used in various chemical and industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylphenyl [1,1'-biphenyl]-4-carboxylate typically involves the esterification of 2-acetylphenol with biphenyl-4-carboxylic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-acetylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: 2-Carboxyphenyl biphenyl-4-carboxylate.

    Reduction: 2-(1-Hydroxyethyl)phenyl biphenyl-4-carboxylate.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-acetylphenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-acetylphenyl [1,1'-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their function. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

    Biphenyl-4-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    2-Acetylbiphenyl: Lacks the carboxylate ester, affecting its solubility and reactivity.

    4-Acetylbiphenyl: The acetyl group is positioned differently, leading to variations in chemical behavior.

Uniqueness: 2-acetylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to the presence of both the acetyl and carboxylate ester groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C21H16O3

Molekulargewicht

316.3 g/mol

IUPAC-Name

(2-acetylphenyl) 4-phenylbenzoate

InChI

InChI=1S/C21H16O3/c1-15(22)19-9-5-6-10-20(19)24-21(23)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3

InChI-Schlüssel

PJCWUBUQMIDGOD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.